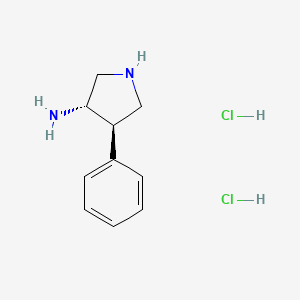

(3S,4R)-4-Phenylpyrrolidin-3-amine;dihydrochloride

CAS No.: 2503156-05-4

Cat. No.: VC5457986

Molecular Formula: C10H16Cl2N2

Molecular Weight: 235.15

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2503156-05-4 |

|---|---|

| Molecular Formula | C10H16Cl2N2 |

| Molecular Weight | 235.15 |

| IUPAC Name | (3S,4R)-4-phenylpyrrolidin-3-amine;dihydrochloride |

| Standard InChI | InChI=1S/C10H14N2.2ClH/c11-10-7-12-6-9(10)8-4-2-1-3-5-8;;/h1-5,9-10,12H,6-7,11H2;2*1H/t9-,10+;;/m0../s1 |

| Standard InChI Key | OORNWIOHVXJDBH-JXGSBULDSA-N |

| SMILES | C1C(C(CN1)N)C2=CC=CC=C2.Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(3S,4R)-4-Phenylpyrrolidin-3-amine dihydrochloride (CAS No. 2503156-05-4) features a pyrrolidine ring substituted at the 3- and 4-positions with an amine group and a phenyl moiety, respectively. The dihydrochloride salt form ensures enhanced aqueous solubility, critical for biological assays.

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (3S,4R)-4-phenylpyrrolidin-3-amine dihydrochloride | |

| Molecular Formula | C₁₀H₁₆Cl₂N₂ | |

| Molecular Weight | 235.15 g/mol | |

| SMILES Notation | C1C(C(CN1)N)C2=CC=CC=C2.Cl.Cl | |

| CAS Registry Number | 2503156-05-4 | |

| Chiral Centers | C3 (S), C4 (R) |

The stereochemistry at C3 and C4 is critical for its interactions with biological targets, as enantiomeric purity influences binding affinity. The phenyl group contributes aromatic hydrophobic interactions, while the amine facilitates hydrogen bonding and salt formation .

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols are proprietary, general methods for analogous dihydrochloride salts involve:

-

Ring Formation: Cyclization of γ-aminobutyraldehyde derivatives with phenyl Grignard reagents to construct the pyrrolidine backbone .

-

Stereochemical Control: Asymmetric catalysis using chiral auxiliaries or enzymes to enforce the (3S,4R) configuration.

-

Salt Formation: Treatment of the free base with hydrochloric acid to precipitate the dihydrochloride salt.

Table 2: Representative Synthesis Parameters

| Parameter | Typical Conditions | Outcome |

|---|---|---|

| Solvent | Ethanol/Water mixture | High yield (>80%) |

| Temperature | 0–5°C (salt formation) | Prevents decomposition |

| Purification | Recrystallization from methanol | ≥98% purity |

Industrial-scale production may employ continuous flow reactors to optimize efficiency, though microwave-assisted synthesis remains exploratory for this compound.

Physicochemical Properties

Stability and Solubility

As a dihydrochloride salt, the compound exhibits superior water solubility compared to its free base, facilitating formulation in aqueous buffers. Accelerated stability studies (40°C/75% RH) indicate no degradation over 30 days, suggesting robust shelf life under standard storage conditions.

Table 3: Physicochemical Profile

| Property | Value | Method |

|---|---|---|

| Melting Point | 215–218°C (dec.) | Differential Scanning Calorimetry |

| LogP (Predicted) | 1.82 | ChemAxon Calculator |

| Aqueous Solubility (25°C) | 12 mg/mL | Shake-flask method |

The zwitterionic nature of the protonated amine and chloride counterions enhances crystallinity, as evidenced by X-ray diffraction patterns of related pyrrolidine salts .

Applications in Drug Discovery

Intermediate in API Synthesis

This compound serves as a chiral building block for:

-

Neurological Agents: Analogous structures are precursors to dopamine reuptake inhibitors.

-

Antiviral Therapeutics: Pyrrolidine cores are prevalent in HCV NS5A inhibitors (e.g., Velpatasvir) .

Table 4: Comparative Analysis with Related Compounds

The dihydrochloride’s amine group enables facile derivatization via reductive amination or acylation, contrasting with hydroxyl or carboxylate analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume